molecular formula C6H4Cl2F2N2 B12869220 2,5-Dichloro-4-(difluoromethyl)pyridin-3-amine

2,5-Dichloro-4-(difluoromethyl)pyridin-3-amine

Cat. No.: B12869220
M. Wt: 213.01 g/mol
InChI Key: KMLHELFLNPHCMN-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(difluoromethyl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with chlorine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-(difluoromethyl)pyridin-3-amine typically involves multi-step processes starting from commercially available pyridine derivatives. One common method includes the chlorination of 4-(difluoromethyl)pyridine, followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or amine derivatives under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve scalable and economical methods to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process. These methods are designed to minimize by-products and optimize reaction conditions for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(difluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry

In chemistry, 2,5-Dichloro-4-(difluoromethyl)pyridin-3-amine is used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.

Biology

The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It serves as a lead compound in the design of new drugs targeting specific biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential as an active pharmaceutical ingredient. Its derivatives have shown promise in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for large-scale production of these products.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(difluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions lead to changes in cellular pathways, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-4-(trifluoromethyl)pyridine
  • 2,5-Dichloro-4-(methyl)pyridine
  • 2,5-Dichloro-4-(ethyl)pyridine

Uniqueness

Compared to similar compounds, 2,5-Dichloro-4-(difluoromethyl)pyridin-3-amine exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry and agrochemicals.

Properties

Molecular Formula

C6H4Cl2F2N2

Molecular Weight

213.01 g/mol

IUPAC Name

2,5-dichloro-4-(difluoromethyl)pyridin-3-amine

InChI

InChI=1S/C6H4Cl2F2N2/c7-2-1-12-5(8)4(11)3(2)6(9)10/h1,6H,11H2

InChI Key

KMLHELFLNPHCMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)N)C(F)F)Cl

Origin of Product

United States

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